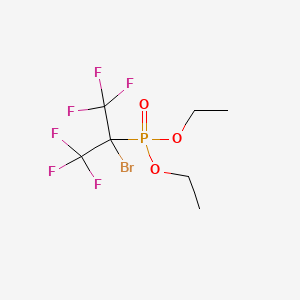
2-Bromohexafluoroisopropyldiethylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromohexafluoroisopropyldiethylphosphonate is a chemical compound with the molecular formula C7H12BrF6O3P. It is known for its unique structure, which includes bromine, fluorine, and phosphonate groups. This compound is primarily used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromohexafluoroisopropyldiethylphosphonate typically involves the reaction of hexafluoroisopropanol with diethyl phosphite in the presence of a brominating agent. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include dichloromethane or chloroform.
Catalyst: A base such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: Hexafluoroisopropanol, diethyl phosphite, and a brominating agent.
Reaction Vessel: Large-scale reactors with temperature control.
Purification: The product is purified using techniques such as distillation or recrystallization to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromohexafluoroisopropyldiethylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phosphonates can be formed.
Oxidation Products: Oxidation can lead to the formation of phosphonic acids or related derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromohexafluoroisopropyldiethylphosphonate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules and pharmaceutical intermediates.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is employed in the synthesis of specialty chemicals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Bromohexafluoroisopropyldiethylphosphonate involves its interaction with molecular targets through its bromine and phosphonate groups. These interactions can lead to:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Signal Transduction Modulation: It may affect cellular signaling pathways by interacting with key proteins and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromoethylphosphonic Acid: Similar in structure but lacks the hexafluoroisopropyl group.
Hexafluoroisopropylphosphonic Acid: Contains the hexafluoroisopropyl group but lacks the bromine atom.
Uniqueness
2-Bromohexafluoroisopropyldiethylphosphonate is unique due to its combination of bromine, fluorine, and phosphonate groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.
Eigenschaften
Molekularformel |
C7H10BrF6O3P |
|---|---|
Molekulargewicht |
367.02 g/mol |
IUPAC-Name |
2-bromo-2-diethoxyphosphoryl-1,1,1,3,3,3-hexafluoropropane |
InChI |
InChI=1S/C7H10BrF6O3P/c1-3-16-18(15,17-4-2)5(8,6(9,10)11)7(12,13)14/h3-4H2,1-2H3 |
InChI-Schlüssel |
JIBGMCKSIDRFQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(C(F)(F)F)(C(F)(F)F)Br)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















